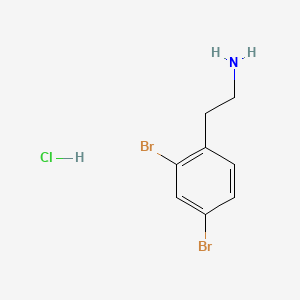

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C8H10Br2ClN |

|---|---|

Molecular Weight |

315.43 g/mol |

IUPAC Name |

2-(2,4-dibromophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9Br2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H |

InChI Key |

HHAOAHKUEOUGGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Introduction of bromine atoms at the 2 and 4 positions of a phenyl ring.

- Attachment of an ethanamine side chain.

- Conversion to the hydrochloride salt for stability and isolation.

The synthetic routes usually employ electrophilic aromatic substitution (bromination) followed by nucleophilic substitution or reductive amination to install the ethanamine group.

Stepwise Preparation Procedure

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Bromination of Phenyl Precursor | Brominating agent (e.g., Br2 or NBS), solvent (e.g., acetic acid), controlled temperature | Selective dibromination at 2,4-positions on phenyl ring |

| 2 | Side Chain Introduction | Reaction of 2,4-dibromophenyl derivative with 2-bromoethylamine or equivalent | Nucleophilic substitution or reductive amination to attach ethanamine chain |

| 3 | Salt Formation | Treatment with HCl in solvent (e.g., ethanol or ether) | Formation of hydrochloride salt for purification and stability |

| 4 | Purification | Recrystallization, chromatography | Achieves high purity and yield |

This approach aligns with standard aromatic substitution and amine functionalization chemistry, adapted for dibromo-substituted phenyl rings.

Specific Synthetic Example from Literature

A documented method involves:

- Starting from a 2,4-dibromophenyl precursor.

- Reacting with 2-bromoethylamine hydrobromide in the presence of potassium carbonate as a base in dimethylformamide (DMF).

- Heating the mixture at elevated temperatures (around 120 °C) for 2 hours.

- Workup includes aqueous dilution, organic extraction, drying, and column chromatography purification.

This procedure yields the free amine, which is then converted to its hydrochloride salt by treatment with HCl in an appropriate solvent.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Temperature | 70–120 °C | Higher temperature favors completion but may cause side reactions |

| Base | Potassium carbonate (K2CO3) or triethylamine (Et3N) | Neutralizes acid formed and promotes substitution |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitating nucleophilic substitution |

| Reaction Time | 2–4 hours | Sufficient for completion without degradation |

Adjusting these parameters affects yield and selectivity, with triethylamine sometimes preferred for better selectivity in related amine syntheses.

Analytical Data and Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the aromatic substitution pattern and ethanamine linkage.

- Mass Spectrometry (MS): Molecular ion peak consistent with C8H10Br2ClN (molecular weight 315.43 g/mol).

- Melting Point and Purity: Hydrochloride salt form typically exhibits sharp melting points and high purity (>99% by HPLC).

- InChI and SMILES: Standard identifiers confirm the structure for database referencing.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|

| Bromination + Nucleophilic Substitution | Straightforward, well-established | Requires careful control of bromination | Moderate to high yield (>70%), high purity after purification |

| Reductive Amination of Aldehyde Intermediate | Potentially fewer steps | Requires aldehyde precursor, more sensitive conditions | Variable yield, depends on reductant and conditions |

| Smiles Rearrangement (related amines) | Can achieve selective substitution | More complex, less common for this compound | Not commonly applied here |

The bromination followed by nucleophilic substitution remains the most practical and widely used method for this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,4-dibromophenyl)ethanone.

Reduction: Formation of 2-(2,4-dibromophenyl)ethanamine.

Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) groups in 2C-D and 2C-P () enhance electron density on the phenyl ring, improving interactions with serotonin receptors. In contrast, nitro (NO₂) groups in 25N-NBF () act as electron-withdrawing moieties, altering receptor activation profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dibromophenyl)ethan-1-amine hydrochloride, and how can intermediates be validated?

- Methodology :

- A multi-step synthesis is typically employed, starting with brominated phenyl precursors. Key steps include alkylation of 2,4-dibromobenzene with nitroethane (via nucleophilic substitution), followed by catalytic hydrogenation or LiAlH4 reduction to convert the nitro group to an amine. The final hydrochloride salt is formed using HCl gas in anhydrous ether .

- Validation : Intermediates should be characterized via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., confirming aromatic proton splitting patterns and amine proton signals) and LC-MS (to verify molecular weights). Purity can be assessed using HPLC with UV detection at 254 nm .

Q. How can researchers ensure purity and stability during storage?

- Purity : Use recrystallization from ethanol/water mixtures to remove byproducts. Monitor purity via HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient .

- Stability : Store under inert gas (argon) at –20°C in amber vials to prevent degradation from light or moisture. Conduct periodic NMR and LC-MS checks to detect decomposition (e.g., free amine formation or bromine displacement) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Key Techniques :

- NMR : <sup>1</sup>H NMR should show two doublets for the 2,4-dibromo aromatic protons (δ 7.3–7.8 ppm) and a triplet for the ethylamine chain (–CH2–NH2·HCl, δ 2.8–3.2 ppm).

- FT-IR : Confirm N–H stretching (2500–2800 cm<sup>−1</sup>) and C–Br vibrations (500–600 cm<sup>−1</sup>).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass should match C8H9Br2NCl (e.g., m/z 329.83 for [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How can substituent effects (e.g., bromine position) on receptor binding be systematically evaluated?

- Experimental Design :

- Compare 2-(2,4-dibromophenyl)ethan-1-amine with analogs (e.g., 2,5-dibromo or mono-bromo derivatives) in receptor-binding assays (e.g., 5-HT2A or β-arrestin recruitment assays).

- Use radioligand displacement (e.g., [<sup>3</sup>H]ketanserin for 5-HT2A) to calculate Ki values. Pair with molecular docking to model steric/electronic interactions .

Q. How should contradictory results in bioactivity assays (e.g., agonist vs. antagonist effects) be resolved?

- Troubleshooting :

- Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Test for biased agonism using downstream signaling readouts (e.g., cAMP vs. β-arrestin recruitment).

- Control for compound stability: Pre-incubate the compound in assay buffer and quantify degradation via LC-MS .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of related phenylalkylamines?

- Methodology :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation or employ enzymatic resolution with transaminases (e.g., ω-TA from Arthrobacter sp.).

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or <sup>19</sup>F NMR with chiral shift reagents .

Safety and Compliance

Q. What safety protocols are critical during handling and disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.